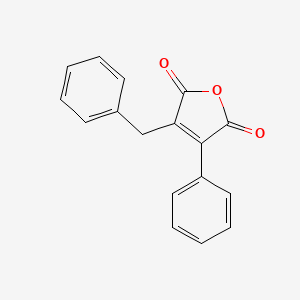
2,5-Furandione, 3-phenyl-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Furandione, 3-phenyl-4-(phenylmethyl)- is an organic compound with the molecular formula C17H12O3 It is a derivative of furandione, characterized by the presence of phenyl and phenylmethyl groups attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-phenyl-4-(phenylmethyl)- typically involves the reaction of maleic anhydride with benzyl phenyl ketone under acidic conditions. The reaction proceeds through a Diels-Alder reaction followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Dihydrofuran derivatives
Substitution: Brominated or nitrated phenyl derivatives
Applications De Recherche Scientifique
2,5-Furandione, 3-phenyl-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5-Furandione, 3-phenyl-4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, its aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- 3-Methyl-4-phenyl-2,5-furandione
- 2,5-Furandione, 3-methyl-
- 2,5-Furandione, 3,4-dimethyl-
Comparison: Compared to its analogs, 2,5-Furandione, 3-phenyl-4-(phenylmethyl)- exhibits unique reactivity due to the presence of both phenyl and phenylmethyl groups. These substituents enhance its stability and influence its chemical behavior, making it a valuable compound for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
65641-17-0 |
|---|---|
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
3-benzyl-4-phenylfuran-2,5-dione |
InChI |
InChI=1S/C17H12O3/c18-16-14(11-12-7-3-1-4-8-12)15(17(19)20-16)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
NOZUSIWFMDESNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


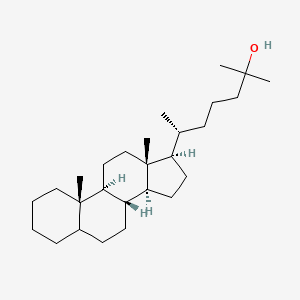
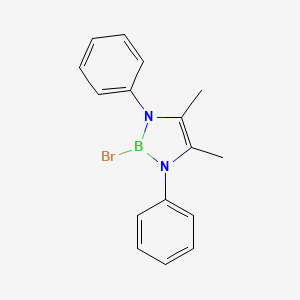
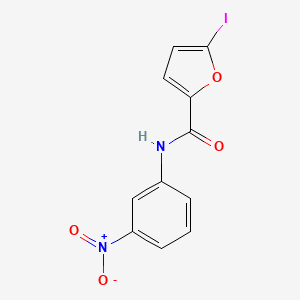
arsane](/img/structure/B14494510.png)
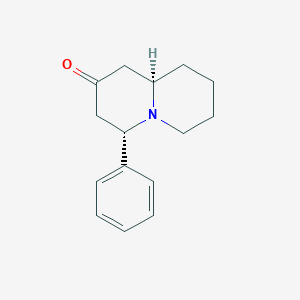
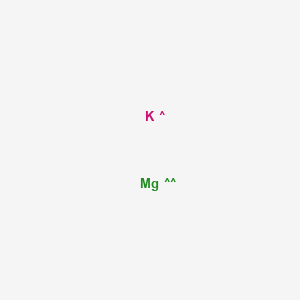
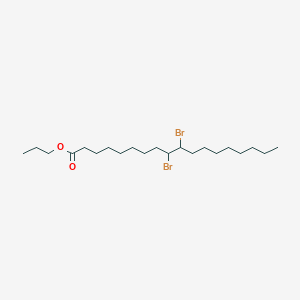
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)


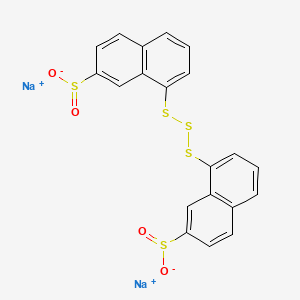
![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
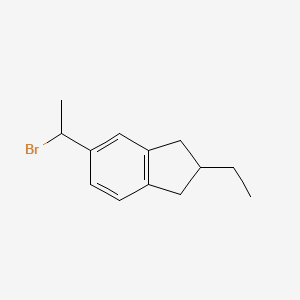
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
